molecular formula C18H20N6O B2813900 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-phenethylurea CAS No. 2034602-93-0

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2813900
CAS No.: 2034602-93-0
M. Wt: 336.399
InChI Key: QTOGKBILSHGNHA-UHFFFAOYSA-N
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Description

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-phenethylurea (CAS 2034602-93-0) is a synthetic small molecule with a molecular formula of C18H20N6O and a molecular weight of 336.4 g/mol . This compound belongs to the class of pyrazolyl-urea derivatives, a scaffold recognized as privileged in medicinal chemistry due to its wide spectrum of pharmacological potential . The structure integrates a pyrazole core substituted with a methyl group, a pyrazine ring, and a phenethylurea moiety. The urea function is a key pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with various biological protein targets . Pyrazolyl-urea compounds are investigated for their potent bioactivities, particularly as protein kinase inhibitors and modulators of intracellular signaling pathways . Recent research on structurally related urea-based compounds has demonstrated highly potent antagonism of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which is a prominent target in pain and inflammation research . The presence of both the pyrazine and phenyl groups in this molecule suggests potential for significant aromatic stacking interactions and target binding affinity. This compound is supplied for research purposes such as in vitro assay screening, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-24-15(11-16(23-24)17-13-19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOGKBILSHGNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Urea-Linked Pyrazoles

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) ():

    • Replaces the pyrazine ring with a phenyl group and uses an ethyl group on the urea nitrogen.
    • The phenyl substituent enhances lipophilicity compared to the pyrazine, which may influence membrane permeability.
    • Reported melting point: 148–150°C, suggesting crystalline stability due to hydrogen bonding .
  • 1-(4-Fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea (10) (): Incorporates a fluorophenyl group and a trifluoromethyl-pyrazole. Fluorine atoms improve metabolic stability and bioavailability compared to non-halogenated analogs .
  • 3-{[1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (): Substitutes phenethyl with a thiophenemethyl group. Molecular weight: 328.39 g/mol, slightly lower than the target compound’s estimated ~350 g/mol .

Urea Derivatives with Heterocyclic Modifications

  • 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) (): Dimethoxyphenyl substituents provide strong electron-donating effects, increasing solubility in polar solvents.
  • 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas ():

    • Hydroxymethyl group introduces polarity, enhancing aqueous solubility compared to the target compound’s phenethyl group.
    • Synthesis involves refluxing in toluene, similar to methods for related pyrazole-urea derivatives .

Hydrogen Bonding and Crystallographic Insights

The urea group in the target compound can act as both a donor (-NH) and acceptor (C=O), forming robust hydrogen-bonded networks. Pyrazine’s nitrogen atoms further contribute to H-bond acceptor capacity, a feature shared with 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) but absent in analogs with purely hydrocarbon substituents (e.g., 9a). highlights that such directional interactions are critical for crystal packing and stability .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The phenethyl group increases logP compared to hydroxymethyl or thiophenemethyl analogs, suggesting better blood-brain barrier penetration.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (isocyanate coupling) and (toluene reflux), though exact conditions are unspecified .

Q & A

Q. Advanced SAR Analysis

  • Pyrazine vs. pyridine : Pyrazine’s electron-deficient nature improves binding to hydrophobic pockets (e.g., 10-fold higher activity in kinase inhibition vs. pyridine analogs) .
  • Phenethyl chain length : Longer chains (e.g., propyl) increase off-target effects due to reduced steric specificity .
  • Methyl group removal : Abolishes metabolic stability in liver microsome assays .

What challenges arise in crystallographic refinement of this compound?

Advanced Crystallography
Challenges include:

  • Flexible urea linkage : Causes disorder in crystal lattices, requiring high-resolution data (<1.0 Å) for SHELXL refinement .
  • Twinned crystals : Common in polar solvents; resolved using TWINABS for data integration .
  • Hydrogen bonding variability : O–H⋯N interactions are solvent-dependent, complicating packing analysis .

How can contradictory biological data across studies be resolved?

Advanced Data Analysis
Contradictions often stem from:

  • Assay conditions : Varying pH or ionic strength alters urea protonation, affecting binding kinetics .
  • Cellular vs. enzymatic assays : Off-target effects in cell-based models (e.g., membrane transporters) may skew results .
  • Batch variability : Impurities >2% (e.g., unreacted intermediates) reduce reproducibility; HPLC-MS purity checks (>98%) are critical .

What computational strategies predict its pharmacokinetic (PK) properties?

Q. Advanced Modeling

  • ADMET prediction : SwissADME estimates moderate bioavailability (F = 50–60%) due to moderate logP (~2.8) .
  • Metabolic sites : CYP3A4-mediated oxidation of the pyrazine ring is predicted via Schrödinger’s QikProp .
  • Free-energy perturbation (FEP) : Guides substituent optimization for binding affinity (ΔΔG < 1 kcal/mol) .

How are reaction conditions optimized for large-scale synthesis?

Q. Advanced Process Chemistry

  • Catalyst screening : Pd(PPh₃)₄ improves Suzuki couplings for pyrazine introduction (yield: 75% vs. 45% with Cu) .
  • Solvent engineering : Switching from DMF to acetonitrile reduces side reactions (e.g., urea hydrolysis) .
  • Flow chemistry : Continuous processing reduces reaction time from 12 hours (batch) to 2 hours .

What mechanistic insights explain its reactivity in nucleophilic environments?

Q. Advanced Reaction Mechanisms

  • Urea electrophilicity : The carbonyl carbon undergoes nucleophilic attack by amines or thiols, forming stable adducts .
  • Pyrazine stabilization : Electron-withdrawing effects stabilize transition states during SNAr reactions .
  • pH-dependent degradation : Protonation of the pyrazole nitrogen at pH < 4 accelerates hydrolysis, requiring buffered storage .

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